3,5-dichloro-4-hydroxybenzene-1-sulfonamide
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Overview
Description
3,5-dichloro-4-hydroxybenzene-1-sulfonamide is an important organic compound with the molecular formula C6H5Cl2NO3S and a molecular weight of 242.1 g/mol. This compound has been widely used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-4-hydroxybenzene-1-sulfonamide typically involves the chlorination of 4-hydroxybenzenesulfonamide. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 3 and 5 positions of the benzene ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process may involve continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-4-hydroxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove chlorine atoms or convert the sulfonamide group to other functional groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
3,5-dichloro-4-hydroxybenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in enzyme assays and as a reagent in biochemical studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dichloro-4-hydroxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific application and target enzyme .
Comparison with Similar Compounds
Similar Compounds
3,5-dichloro-4-hydroxybenzenesulfonyl chloride: This compound is similar in structure but contains a sulfonyl chloride group instead of a sulfonamide group.
3,5-dichloro-4-hydroxybenzenesulfonic acid: This compound has a sulfonic acid group instead of a sulfonamide group.
Uniqueness
3,5-dichloro-4-hydroxybenzene-1-sulfonamide is unique due to its combination of chlorine atoms and a sulfonamide group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
31972-24-4 |
---|---|
Molecular Formula |
C6H5Cl2NO3S |
Molecular Weight |
242.1 |
Purity |
94 |
Origin of Product |
United States |
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